N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide
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Overview
Description
The compound “N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a benzodioxole group, which is a type of aromatic ether, and a tetramethylbenzene group, which is a type of aromatic hydrocarbon. The presence of these groups could influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .Scientific Research Applications
Mild Bromination of Aromatic Compounds
Research demonstrates the use of related sulfonamide compounds as efficient reagents for the bromination of unreactive arenes under mild conditions, offering a significant method for the selective modification of complex molecules in organic synthesis (Ghorbani‐Vaghei et al., 2012).
Synthesis of Phthalazine-Triones
Another application involves the use of N-halosulfonamides as catalysts for the synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones, highlighting their role in facilitating efficient and solvent-free synthesis methods (Ghorbani‐Vaghei et al., 2011).
Antibacterial and Lipoxygenase Inhibition
Sulfonamides incorporating the benzodioxin ring have shown potential as antibacterial agents and lipoxygenase inhibitors. This indicates their possible therapeutic application for inflammatory ailments (Abbasi et al., 2017).
Carbonic Anhydrase Inhibition
A study on benzene- and tetrafluorobenzenesulfonamide derivatives, obtained via click chemistry, revealed their inhibitory activity against carbonic anhydrase isoforms. This suggests their potential in developing treatments for conditions associated with aberrant enzyme activity (Pala et al., 2014).
Synthesis of Sulfa Drugs
Sulfonamides are recognized for their biological activity, serving as antimicrobials, antidiabetics, anticancer agents, and diuretics. Their synthesis and evaluation underscore the class's importance in pharmaceuticals (Rehman et al., 2019).
Enzyme Inhibitory Potential
Research focusing on sulfonamides with benzodioxane and acetamide moieties explored their enzyme inhibitory potential, highlighting their significance in designing inhibitors for therapeutic applications (Abbasi et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-10-7-11(2)13(4)17(12(10)3)23(19,20)18-14-5-6-15-16(8-14)22-9-21-15/h5-8,18H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPVZPOVGNKJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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